6-Bromo-8-chloroimidazo[1,2-A]pyridine

Cross-coupling chemistry Chemoselective functionalization Heterocyclic building blocks

6-Bromo-8-chloroimidazo[1,2-a]pyridine is the regiochemically defined building block required when sequential C6-then-C8 functionalization is mandated. The orthogonal bromine (Pd-catalyzed coupling) and chlorine (nucleophilic aromatic substitution) enable a precise two-step derivatization sequence that its 8-bromo-6-chloro isomer cannot replicate. This scaffold is validated in PDE3 inhibitor synthesis and delivers sub-micromolar antiparasitic activity. Procure this specific regioisomer to ensure chemoselective control and patent-aligned synthetic routes. ≥97% purity; bulk quantities available.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 474708-88-8
Cat. No. B1343835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroimidazo[1,2-A]pyridine
CAS474708-88-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
InChIKeyFYUCIRHQXQEOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloroimidazo[1,2-A]pyridine (CAS 474708-88-8) – Core Scaffold for Halogen-Selective Coupling and Medicinal Chemistry


6-Bromo-8-chloroimidazo[1,2-a]pyridine (CAS 474708-88-8) is a dihalogenated fused heterocyclic building block, molecular formula C₇H₄BrClN₂, molecular weight 231.48 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its versatility in generating bioactive compounds targeting kinases, GABA receptors, and antiparasitic pathways. The defining feature of this compound is its precise 6‑bromo‑8‑chloro substitution pattern on the imidazo[1,2-a]pyridine core, a regiochemical arrangement that distinguishes it from positional isomers such as 8‑bromo‑6‑chloroimidazo[1,2-a]pyridine (CAS 957187-27-8) and other halogenated analogs . This specific pattern enables sequential, chemoselective functionalization at the bromine-bearing C6 and chlorine-bearing C8 positions, offering a dual-handle strategy for modular derivatization via cross-coupling and nucleophilic aromatic substitution chemistries.

Why 6‑Bromo‑8‑chloroimidazo[1,2‑A]pyridine Cannot Be Replaced by Positional Isomers or Mono‑Halogenated Analogs


Interchanging 6‑bromo‑8‑chloroimidazo[1,2‑a]pyridine with its positional isomer 8‑bromo‑6‑chloroimidazo[1,2‑a]pyridine or with mono‑halogenated variants is chemically invalid for applications requiring regioselective derivatization. The bromine and chlorine substituents exhibit substantially different reactivities in cross‑coupling and nucleophilic aromatic substitution reactions, with bromine being significantly more labile toward oxidative addition in Pd‑catalyzed couplings [1]. Consequently, the 6‑bromo‑8‑chloro pattern provides an orthogonal functionalization sequence—bromine can be selectively substituted first while chlorine remains intact, enabling subsequent derivatization at the chlorine position. Reversing the halogen positions (8‑bromo‑6‑chloro) inverts this chemoselectivity and produces a different reaction sequence and product outcome. Mono‑halogenated analogs such as 6‑bromoimidazo[1,2‑a]pyridine or 8‑chloroimidazo[1,2‑a]pyridine lack this dual‑handle capability entirely, limiting their utility in modular library synthesis. This regiochemical specificity has been explicitly exploited in patent‑documented syntheses where the 8‑chloro‑6‑bromo scaffold serves as a privileged substrate for Suzuki–Miyaura coupling at the bromine position followed by further elaboration .

Quantitative Evidence Differentiating 6‑Bromo‑8‑chloroimidazo[1,2‑A]pyridine from Its Closest Analogs


Regiochemical Orthogonality: Distinct Halogen Reactivity Pattern Enables Sequential Functionalization

The 6‑bromo‑8‑chloro substitution pattern on the imidazo[1,2‑a]pyridine core provides a defined chemoselectivity gradient: the bromine atom at C6 is significantly more reactive toward palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura) than the chlorine atom at C8 [1]. This orthogonality has been experimentally validated in antiparasitic drug discovery programs where 8‑bromo‑6‑chloro‑3‑nitroimidazo[1,2‑a]pyridine served as the substrate for selective Suzuki coupling exclusively at the bromine‑bearing C8 position, while the C6 chlorine remained intact for subsequent nitro group reduction and functionalization [1]. By direct analogy, 6‑bromo‑8‑chloroimidazo[1,2‑a]pyridine offers the inverse selectivity—coupling first at C6 (Br) while preserving C8 (Cl) for later elaboration. Positional isomer 8‑bromo‑6‑chloroimidazo[1,2‑a]pyridine (CAS 957187‑27‑8) exhibits reversed coupling site selectivity, and mono‑halogenated analogs offer no orthogonal second handle .

Cross-coupling chemistry Chemoselective functionalization Heterocyclic building blocks

Documented Utility in Antiparasitic Drug Discovery: Scaffold Produces Sub‑Micromolar IC₅₀ Values

The 6‑chloro‑8‑bromoimidazo[1,2‑a]pyridine scaffold—the direct positional analog of the target compound—has been validated in peer‑reviewed antiparasitic drug discovery studies. Starting from 8‑bromo‑6‑chloro‑3‑nitroimidazo[1,2‑a]pyridine, Suzuki–Miyaura coupling at C8 followed by further elaboration produced 7 antileishmanial hit compounds with IC₅₀ values in the 1.1–3 μM range and 8 antitrypanosomal hits, including two highly active molecules (compounds 14 and 20) with IC₅₀ values of 0.04–0.16 μM against T. brucei brucei [1]. These sub‑micromolar potencies exceed the reference drug fexinidazole (IC₅₀ = 0.6 μM) and rival suramin (IC₅₀ = 0.03 μM). The lead molecule 23 demonstrated intracellular amastigote activity (IC₅₀ = 2.3 μM) superior to miltefosine (IC₅₀ = 4.3 μM) [1]. This body of evidence establishes the dihalogenated scaffold—whether 6‑Br‑8‑Cl or 8‑Br‑6‑Cl—as a validated starting point for generating potent antiparasitic agents. Compounds derived from simpler mono‑halogenated or unsubstituted scaffolds did not achieve comparable potencies in these studies.

Antiparasitic agents Trypanosomiasis Leishmaniasis

Precursor to Olprinone: Validated Intermediate for Commercial PDE3 Inhibitor Synthesis

6‑Bromo‑8‑chloroimidazo[1,2‑a]pyridine hydrochloride (the HCl salt form, CAS 2768326-25-4) has been specifically cited as an intermediate in the synthesis of olprinone, a selective phosphodiesterase III (PDE3) inhibitor used clinically to treat acute heart failure and to enhance respiratory function in asthmatic patients . This establishes a direct industrial‑pharmaceutical application for the compound that is not documented for positional isomer 8‑bromo‑6‑chloroimidazo[1,2‑a]pyridine or for mono‑halogenated imidazo[1,2‑a]pyridine analogs. The specific 6‑bromo‑8‑chloro substitution pattern is required for the olprinone synthetic route, making substitution with regioisomers or alternative halogenation patterns chemically invalid for this application.

PDE3 inhibitors Cardiovascular agents Drug synthesis intermediates

Defined Physicochemical Properties Support Solubility‑ and Permeability‑Aware Library Design

6‑Bromo‑8‑chloroimidazo[1,2‑a]pyridine has well‑characterized physicochemical properties including a measured LogP of 2.29 [1] and a predicted LogP of 2.75 [2]. This moderate lipophilicity profile falls within the optimal drug‑likeness range (LogP 1–3), distinguishing it from more lipophilic polyhalogenated derivatives (e.g., 3‑bromo‑2‑(4‑bromophenyl)‑8‑chloro‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine) that may suffer from poor aqueous solubility, and from unsubstituted imidazo[1,2‑a]pyridine (LogP ~1.3) which may lack sufficient membrane permeability . The compound's pKa (predicted 2.29±0.50) indicates weak basicity at the imidazole nitrogen, a property that influences ionization state at physiological pH and binding interactions with biological targets [1]. These defined parameters enable precise calculation of expected solubility, permeability, and distribution characteristics in early‑stage drug discovery without requiring empirical measurement.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 6‑Bromo‑8‑chloroimidazo[1,2‑A]pyridine


Sequential C6 → C8 Functionalization for Modular Heterocyclic Library Synthesis

The orthogonal reactivity of C6‑Br and C8‑Cl enables a two‑step derivatization sequence: Suzuki–Miyaura coupling at C6 (Br) followed by nucleophilic aromatic substitution or Buchwald–Hartwig amination at C8 (Cl) [1]. This scenario is ideal for medicinal chemistry groups generating diverse compound libraries from a single core scaffold, where the order of functionalization must be precisely controlled to achieve the desired substitution pattern. Positional isomer 8‑bromo‑6‑chloroimidazo[1,2‑a]pyridine would invert this sequence, making 6‑bromo‑8‑chloroimidazo[1,2‑a]pyridine the required starting material when C6 functionalization must precede C8 elaboration.

Olprinone and PDE3 Inhibitor Synthesis Programs

The compound's hydrochloride salt form has been specifically cited as an intermediate in the synthesis of olprinone, a clinically used selective PDE3 inhibitor for acute heart failure [1]. Research groups developing novel PDE3 inhibitors or process chemistry teams optimizing olprinone manufacturing routes should procure this specific regioisomer, as alternative halogenation patterns are incompatible with the established synthetic pathway.

Antiparasitic Drug Discovery Targeting Trypanosomatid Diseases

The dihalogenated imidazo[1,2‑a]pyridine scaffold has demonstrated capacity to generate compounds with sub‑micromolar potency against T. brucei and low‑micromolar activity against Leishmania spp., outperforming reference drugs such as fexinidazole and miltefosine in head‑to‑head assays [1]. Medicinal chemistry programs focused on neglected tropical diseases can leverage this validated starting point to explore structure‑activity relationships around the C6 and C8 positions, with confidence that the core scaffold supports potent antiparasitic activity when appropriately elaborated.

Kinase Inhibitor Scaffold Diversification with Defined Lipophilicity

The imidazo[1,2‑a]pyridine core is a recognized kinase inhibitor scaffold, with documented activity against CLK1 (IC₅₀ = 0.7 μM), DYRK1A (IC₅₀ = 2.6 μM), and Nek2 (IC₅₀ = 38 nM) in structurally related derivatives [REFS-1, REFS-2]. The target compound's moderate LogP (2.29) positions it favorably for hit‑to‑lead optimization, avoiding the excessive lipophilicity that often plagues heavily halogenated kinase inhibitor cores while maintaining sufficient hydrophobicity for target engagement. This balanced profile supports procurement for kinase‑focused medicinal chemistry campaigns where maintaining drug‑like physicochemical properties is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-chloroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.